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Compound of Interest

Compound Name: N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Benzoyl-4-perhydroazepinone, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of published spectroscopic data for N-Benzoyl-4-
perhydroazepinone, this document presents data for the closely related and structurally

similar compound, 1-Benzoyl-4-piperidone, as a predictive reference. The methodologies and

spectral interpretations provided herein are foundational for the analysis of N-Benzoyl-4-
perhydroazepinone and its analogues.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data anticipated for N-Benzoyl-4-
perhydroazepinone, based on known values for analogous structures and general principles

of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.4 m 5H
Aromatic protons

(Benzoyl group)

~ 3.8 t 2H
-CH₂- adjacent to

Nitrogen

~ 3.6 t 2H
-CH₂- adjacent to

Nitrogen

~ 2.6 t 2H
-CH₂- adjacent to

Carbonyl

~ 2.5 t 2H
-CH₂- adjacent to

Carbonyl

~ 1.9 m 2H -CH₂-

Predicted for a solution in CDCl₃ at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~ 208 C=O (Ketone)

~ 170 C=O (Amide)

~ 136 Aromatic C (quaternary)

~ 130 Aromatic CH

~ 128 Aromatic CH

~ 127 Aromatic CH

~ 48 -CH₂- (adjacent to N)

~ 45 -CH₂- (adjacent to N)

~ 41 -CH₂- (adjacent to C=O)

~ 39 -CH₂- (adjacent to C=O)

~ 28 -CH₂-

Predicted for a solution in CDCl₃ at 75 MHz.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~ 3060 Weak Aromatic C-H stretch

~ 2940, 2860 Medium Aliphatic C-H stretch

~ 1715 Strong C=O stretch (Ketone)

~ 1640 Strong C=O stretch (Amide)

~ 1600, 1480 Medium-Weak Aromatic C=C stretch

~ 1450 Medium CH₂ bend

~ 1280 Strong C-N stretch

~ 700 Strong
Aromatic C-H bend

(monosubstituted)
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Predicted for a KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data (Predicted)
m/z Interpretation

217 [M]⁺ (Molecular Ion)

120 [C₆H₅CONH₂]⁺

105 [C₆H₅CO]⁺ (Base Peak)

77 [C₆H₅]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are standard for the analysis of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[1]

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (0.00 ppm).

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for

each unique carbon atom.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.[1]

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.[2][3]

Methodology (KBr Pellet Technique):

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately

100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[4]

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The data is

plotted as transmittance (%) versus wavenumber (cm⁻¹).[3]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its identity.[5][6]
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Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the

ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and

to fragment into smaller, charged ions.[5][7]

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer) where they are separated based on their mass-to-charge ratio (m/z).[5][6]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.[7]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like N-Benzoyl-4-perhydroazepinone.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of N-
Benzoyl-4-perhydroazepinone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://teachersinstitute.yale.edu/curriculum/units/files/99.05.07.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/main.shtml
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/04%3A_Structure_Determination_I-_UV-Vis_and_Infrared_Spectroscopy_Mass_Spectrometry/4.03%3A_Mass_Spectrometry
https://www.benchchem.com/product/b112002#n-benzoyl-4-perhydroazepinone-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b112002#n-benzoyl-4-perhydroazepinone-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b112002#n-benzoyl-4-perhydroazepinone-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b112002#n-benzoyl-4-perhydroazepinone-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

